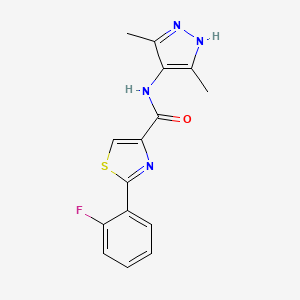
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, in Japan. Since then, Y-27632 has been extensively studied for its potential applications in scientific research.
Mechanism of Action
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide selectively inhibits ROCKs, which are a family of serine/threonine kinases involved in the regulation of cell shape, motility, and contractility. By inhibiting ROCKs, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide can modulate various cellular processes, including actin cytoskeleton organization, cell adhesion, and cell proliferation.
Biochemical and physiological effects:
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects. In cell culture studies, it has been shown to increase the survival and growth of various cell types, including stem cells, neurons, and cardiomyocytes. In animal studies, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to improve cardiac function following myocardial infarction and to enhance the regeneration of damaged tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide is its selectivity for ROCKs, which allows for precise modulation of cellular processes. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide is its relatively short half-life, which requires frequent dosing in cell culture studies.
Future Directions
There are several potential future directions for the use of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide in scientific research. One area of interest is the development of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide-based therapies for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide may have applications in tissue engineering and regenerative medicine, where it could be used to enhance the survival and growth of transplanted cells and tissues. Finally, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide may have applications in the field of gene editing, where it could be used to improve the efficiency and accuracy of gene editing techniques.
Synthesis Methods
The synthesis of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of pyridine-3-carboxylic acid with 2-bromoethylamine hydrobromide to form 2-pyridin-3-ylethylamine. This compound is then reacted with 3-phenylpyrrolidine-1-carboxylic acid to produce 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide. The final product is obtained through purification and crystallization.
Scientific Research Applications
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been used in a variety of scientific research applications, including cell biology, neuroscience, and regenerative medicine. It has been shown to promote the survival and growth of various cell types, including stem cells, neurons, and cardiomyocytes. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been used to enhance the efficiency of gene editing techniques such as CRISPR/Cas9.
properties
IUPAC Name |
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-11-8-15-5-4-10-19-13-15)21-12-9-17(14-21)16-6-2-1-3-7-16/h1-7,10,13,17H,8-9,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQZWGACYSPAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7634928.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)

![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)


![N-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7634965.png)
![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)
![1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635017.png)
![1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7635025.png)
